molecular formula C21H20N2O4 B2694917 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide CAS No. 946385-02-0

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2694917
CAS No.: 946385-02-0
M. Wt: 364.401
InChI Key: FNSAGANGABKHTK-UHFFFAOYSA-N
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Description

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .

Scientific Research Applications

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 4-hydroxyquinoline
  • 2-methylquinoline
  • 3-carboxyquinoline

Uniqueness

What sets 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-11-23-17-10-5-4-9-16(17)19(24)18(21(23)26)20(25)22-13-14-7-6-8-15(12-14)27-2/h3-10,12,24H,1,11,13H2,2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAGANGABKHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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